

Spectroscopic Profile of Methyl 4-ethynylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-ethynylbenzoate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 4-ethynylbenzoate** ($C_{10}H_8O_2$), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **Methyl 4-ethynylbenzoate** is $C_{10}H_8O_2$ with a molecular weight of 160.17 g/mol. [1][2][3] The key spectroscopic data are summarized in the tables below.

1H NMR (Proton NMR) Data

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.94	Doublet (d)	8	2H	Aromatic (H-2, H-6)
7.49	Doublet (d)	8	2H	Aromatic (H-3, H-5)
3.85	Singlet (s)	-	3H	Methyl (-OCH ₃)
3.16	Singlet (s)	-	1H	Acetylenic (-C \equiv CH)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
166.3	Carbonyl (C=O)
131.9	Aromatic (C-2, C-6)
130.0	Aromatic (C-1)
129.3	Aromatic (C-3, C-5)
126.6	Aromatic (C-4)
82.7	Acetylenic (-C \equiv CH)
79.9	Acetylenic (-C \equiv CH)
52.1	Methyl (-OCH ₃)

IR (Infrared) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3290	≡C-H	Stretching
~2110	-C≡C-	Stretching
~1720	C=O	Stretching (Ester)
~1608, 1508	C=C	Stretching (Aromatic)
~1280, 1100	C-O	Stretching (Ester)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Abundance (%)	Assignment
160	100	[M] ⁺ (Molecular Ion)
129	High	[M - OCH ₃] ⁺
101	Moderate	[M - COOCH ₃] ⁺
75	Moderate	[C ₆ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **Methyl 4-ethynylbenzoate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

- **^1H NMR Acquisition:** Proton NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are reported in ppm relative to TMS.

IR Spectroscopy

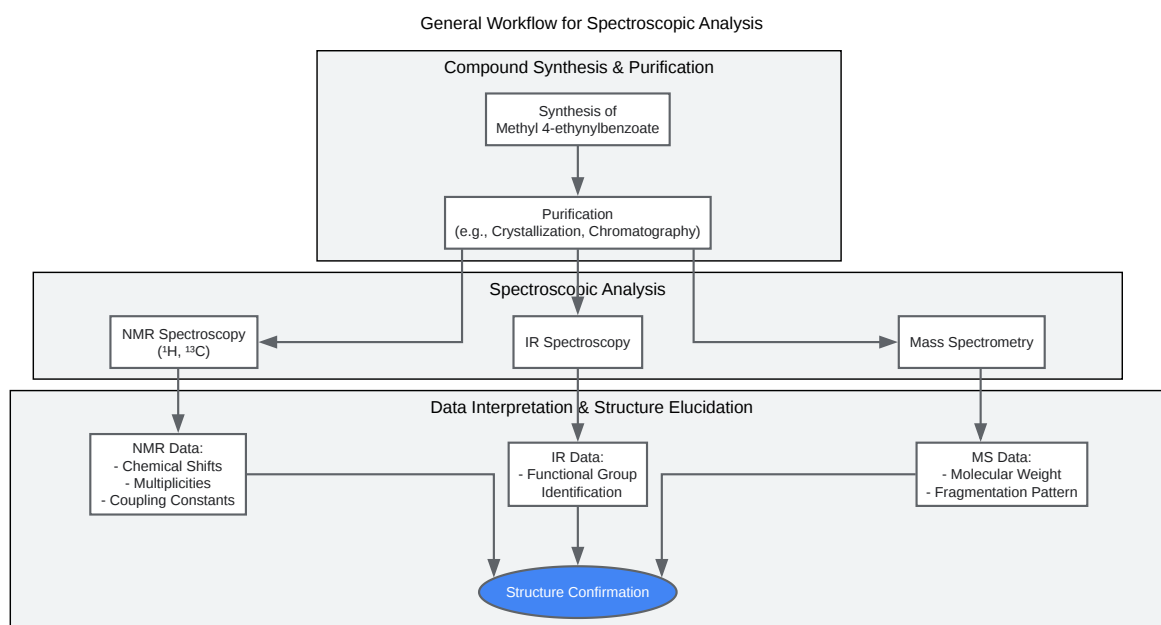
- **Sample Preparation:** For solid samples like **Methyl 4-ethynylbenzoate**, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for generating ions from organic molecules.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-ethynylbenzoate**.



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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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